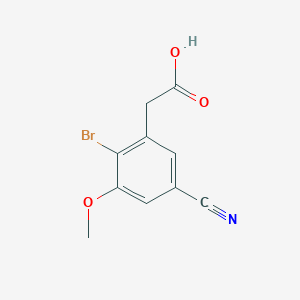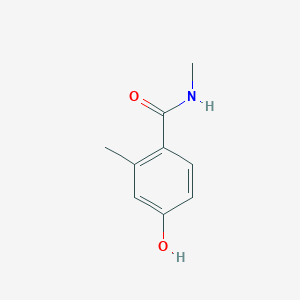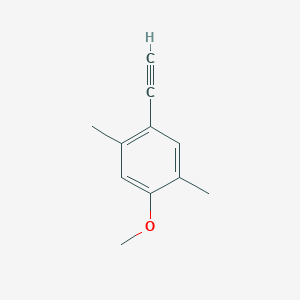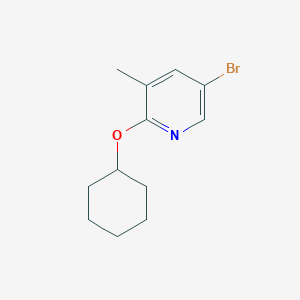
3-(2,4,5-Triethoxyphenoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Triethoxyphenoxy)propionic acid is an organic compound characterized by the presence of a propionic acid moiety attached to a phenoxy group substituted with three ethoxy groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Triethoxyphenoxy)propionic acid typically involves the reaction of 2,4,5-triethoxyphenol with 3-chloropropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropionic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the deprotonation of the phenol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Triethoxyphenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 2,4,5-triethoxybenzoic acid.
Reduction: Formation of 3-(2,4,5-triethoxyphenoxy)propanol.
Substitution: Formation of 2,4,5-triethoxy-3-nitrophenoxypropionic acid or 2,4,5-triethoxy-3-chlorophenoxypropionic acid.
Scientific Research Applications
3-(2,4,5-Triethoxyphenoxy)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Triethoxyphenoxy)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the phenoxy moiety can facilitate binding to these targets, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,4,5-Trimethoxyphenoxy)propionic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3-(3,4,5-Triethoxyphenoxy)propionic acid: Similar structure but with ethoxy groups at different positions on the phenoxy ring.
Uniqueness
3-(2,4,5-Triethoxyphenoxy)propionic acid is unique due to the specific positioning of the ethoxy groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(2,4,5-triethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-4-18-11-9-13(20-6-3)14(10-12(11)19-5-2)21-8-7-15(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPADROSSBIODZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1OCC)OCCC(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)



![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)







